(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
20alpha-hydroxycholesterol is a cholestanoid.
Scientific Research Applications
Phenanthrenes and Biological Activities
Phenanthrenes are a group of plant secondary metabolites that have attracted significant interest due to their varied biological activities. A review covering the phytochemistry and pharmacology of naturally occurring phenanthrenes isolated between 2008 and 2016 highlights their potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The Orchidaceae family is a notable source of these compounds, with some phenanthrenes serving as chemotaxonomic markers for specific plant families. Denbinobin, in particular, has been identified as a compound with a novel mechanism of action, showing promise as a lead compound for anticancer agent development (Tóth, Hohmann, & Vasas, 2017).
Cyclopenta[c]phenanthrenes and Environmental Concerns
Cyclopenta[c]phenanthrenes (CP[c]Phs), a subset of cyclopenta-fused polycyclic aromatic hydrocarbons, are present in the environment and their cellular and tissue responses are of interest in risk assessment. The chemistry and biological activity of CP[c]Phs, including their environmental occurrence and synthesis methods, are reviewed to understand their potential as environmental hazards. Although CP[c]Phs are less potent than benzo[a]pyrene in inducing CYP1A gene expression in rainbow trout, they have shown mutagenic activity in the Ames test and exhibit genotoxic properties in vitro, suggesting that they should be considered in environmental risk assessments (Brzuzan, Góra, Luczynski, & Woźny, 2013).
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20?,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
InChI Key |
MCKLJFJEQRYRQT-UYAFMQFKSA-N |
Isomeric SMILES |
CC(C)CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)O |
SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Canonical SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Synonyms |
(20S)-20-hydroxycholesterol (20S)-cholest-5-ene-3 beta,20-diol 20 alpha-hydroxycholesterol 20-hydroxycholesterol 20-hydroxycholesterol, (3beta,20 xi)-isomer 20-hydroxycholesterol, 3H-labeled, (3beta,20 xi)-isomer 20alpha-hydroxycholesterol 20R-hydroxycholesterol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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